Product packaging for Erigeroflavanone(Cat. No.:)

Erigeroflavanone

Cat. No.: B1263989
M. Wt: 406.3 g/mol
InChI Key: ZPKRBBYQFOQJRL-RBUKOAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Erigeroflavanone is a novel 2,3-dioxygenated flavanone that was first isolated from the flowers of Erigeron annuus . This compound is of significant interest in pharmacological research due to its demonstrated inhibitory activity against two key biological targets. In vitro studies have shown that this compound inhibits the formation of advanced glycation end products (AGEs), which are implicated in the complications of diabetes and the aging process . Furthermore, it acts as an effective inhibitor of rat lens aldose reductase, a key enzyme in the polyol pathway whose overactivation is associated with diabetic complications such as neuropathy, retinopathy, and cataracts . These dual activities position this compound as a valuable chemical probe for researching metabolic disorders and age-related diseases. This product is labeled "For Research Use Only" (RUO). RUO products are intended solely for laboratory research purposes and are not intended for use in diagnostics, therapeutics, or any clinical procedures involving humans . They are not manufactured or validated under the controls required for in vitro diagnostic or medical devices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18O10 B1263989 Erigeroflavanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H18O10

Molecular Weight

406.3 g/mol

IUPAC Name

methyl 2-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2-methoxy-4-oxochromen-3-yl]acetate

InChI

InChI=1S/C19H18O10/c1-27-15(24)8-18(26)17(25)16-13(23)6-10(20)7-14(16)29-19(18,28-2)9-3-4-11(21)12(22)5-9/h3-7,20-23,26H,8H2,1-2H3/t18-,19+/m0/s1

InChI Key

ZPKRBBYQFOQJRL-RBUKOAKNSA-N

Isomeric SMILES

COC(=O)C[C@@]1(C(=O)C2=C(C=C(C=C2O[C@@]1(C3=CC(=C(C=C3)O)O)OC)O)O)O

Canonical SMILES

COC(=O)CC1(C(=O)C2=C(C=C(C=C2OC1(C3=CC(=C(C=C3)O)O)OC)O)O)O

Synonyms

erigeroflavanone

Origin of Product

United States

Isolation and Advanced Structural Elucidation of Erigeroflavanone

Methodologies for Erigeroflavanone Isolation from Biological Matrices

The initial step in studying this compound involves its extraction and purification from its natural source, primarily the flowers of Erigeron annuus.

Extraction and Purification Techniques from Erigeron annuus Flowers and Other Plant Parts

The isolation of this compound begins with the air-drying and subsequent extraction of the flowers of Erigeron annuus. ebi.ac.uk A common method involves using methanol (B129727) as the initial solvent to extract a wide range of compounds from the plant material. acs.orgmaas.edu.mm The resulting crude methanol extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. acs.org This solvent partitioning step helps to separate compounds based on their solubility properties.

This compound, being a moderately polar compound, is typically found in the ethyl acetate-soluble fraction. ebi.ac.ukresearchgate.net This fraction is then subjected to further purification steps to isolate the target compound from other co-extracted substances.

Advanced Chromatographic Separation Strategies for Flavanone (B1672756) Enrichment

To achieve the enrichment and final purification of this compound from the complex ethyl acetate extract, advanced chromatographic techniques are essential. solubilityofthings.comanalytica-world.com Column chromatography is a fundamental technique used in this process. maas.edu.mm The stationary phase, often silica (B1680970) gel, allows for the separation of compounds based on their differential adsorption and elution with a mobile phase. maas.edu.mm

A stepwise gradient of solvents, such as a mixture of n-hexane and ethyl acetate, is typically employed to elute the compounds from the column. maas.edu.mm Fractions are collected and analyzed, often using thin-layer chromatography (TLC), to identify those containing this compound. maas.edu.mm Through repeated column chromatography of the active fractions, pure this compound can be isolated. ebi.ac.ukresearchgate.net

Advanced Spectroscopic and Spectrometric Techniques for Structural Assignment

Once isolated, the precise chemical structure of this compound is determined using a combination of powerful analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Correlations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the carbon and proton framework. azooptics.commsu.edu For this compound, both ¹H NMR and ¹³C NMR spectra are crucial for its structural assignment. researchgate.net

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum indicates the number and types of carbon atoms. researchgate.net Two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are particularly important. HMBC allows for the identification of long-range correlations between protons and carbons, which is instrumental in piecing together the molecular structure. researchgate.net For instance, an HMBC correlation between the methoxy (B1213986) group protons and the C-2 carbon confirmed the position of the methoxy group in this compound. researchgate.net

Table 1: Key NMR Data for this compound

Atom ¹³C NMR (δc) ¹H NMR (δH) Key HMBC Correlations
C-2 109.0 - 2-MeO to C-2
C-3 187.9 - -
C-4 191.8 - -
2-MeO 51.8 - -

Data sourced from Yoo et al., 2008 researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a vital tool for accurately determining the elemental composition of a molecule. univie.ac.atuni-rostock.de Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high precision, often to several decimal places. bioanalysis-zone.com This high accuracy allows for the unambiguous determination of the molecular formula of a compound by comparing the measured exact mass with the calculated mass for potential formulas. bioanalysis-zone.com In the case of this compound, HRMS would have been used to establish its precise molecular weight and, consequently, its molecular formula. mdpi.comnih.gov

Circular Dichroism (CD) for Stereochemical Elucidation

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. ntu.edu.sgresearchgate.net This technique is particularly useful for determining the stereochemistry, or the three-dimensional arrangement of atoms, in a molecule. ntu.edu.sg For a flavanone like this compound, which contains a chiral center at the C-2 position, CD spectroscopy can be used to determine its absolute configuration. The shape and sign of the CD spectrum provide information about the conformation and stereochemistry of the molecule. researchgate.net

Critical Examination of the Natural Occurrence versus Potential Artifactual Formation of 2,3-Dioxygenated Flavanones

This compound is a flavonoid derivative that has been repeatedly isolated from the flowers of Erigeron annuus, a plant used in traditional Chinese medicine. researchgate.netnih.gov Its consistent identification from this natural source provides the primary evidence for its status as a bona fide natural product. However, within the field of phytochemistry, it is crucial to critically evaluate whether a compound is a genuine plant metabolite or an artifactual product formed during the extraction and isolation processes. This is particularly relevant for certain classes of flavonoids, including 2,3-dioxygenated flavanones, due to their chemical structures and potential instability.

Flavonoids with oxygenation at both the C-2 and C-3 positions of the central pyran ring are rare in nature. researchgate.netacgpubs.org The biosynthesis of common flavonoids like flavonols involves the hydroxylation of a flavanone at the C-3 position by flavanone 3-hydroxylase (F3H) to form a dihydroflavonol (also known as a 3-hydroxyflavanone or flavanonol). nih.govmdpi.comfrontiersin.org This dihydroflavonol is a key intermediate that can then be converted to flavonols or anthocyanidins. mdpi.commdpi.com The presence of oxygen-containing functional groups at both C-2 and C-3, as reported for this compound and similar compounds, represents an unusual structural feature that warrants scrutiny. researchgate.netacgpubs.org

The potential for artifact formation arises from several factors inherent to the extraction process:

Solvent Reactivity : The use of alcohol solvents, particularly methanol, during extraction can lead to the formation of artifacts. Studies have shown that methanol can react with various plant metabolites, including flavonoids, to form methylated or other derivatives that are not naturally present in the plant tissue. mdpi.comdntb.gov.uanih.gov Research on a 2,3-dioxygenated flavanone from Dysosma difformis noted the presence of an ethoxy group at C-2 and suggested that its origin should be investigated further, implying it could be an artifact from ethanol (B145695) extraction. acgpubs.org

Degradation and Rearrangement : The conditions used for extraction, such as heat, changes in pH, and exposure to light and oxygen, can cause degradation or molecular rearrangement of native compounds. For instance, the acid-base treatments sometimes used to separate different classes of compounds can produce artifacts. Flavonoids, in general, can be unstable, and their stability is influenced by their specific structure; for example, the presence of a 3-hydroxyl group can decrease stability. conicet.gov.arresearchgate.net

Precursor Conversion : It is plausible that more common flavonoid precursors, such as chalcones, could be converted into flavanones during processing. The cyclization of a chalcone (B49325) to a flavanone is a known reaction that can be catalyzed by enzymes (chalcone isomerase) in the plant, but it can also occur non-enzymatically under certain pH or thermal conditions during extraction. mdpi.comuniprot.org It is theoretically possible that a highly oxygenated or reactive precursor could be altered during isolation to yield a rare structure like a 2,3-dioxygenated flavanone.

In the specific case of this compound, one report explicitly raises the possibility of it being an artificial product generated during flavonoid extraction. researchgate.net This cautionary note, combined with the general rarity of its structural class, underscores the need for careful biosynthetic studies to definitively confirm its origin. researchgate.netacgpubs.org While this compound is consistently reported from E. annuus, confirming that it is synthesized enzymatically within the plant, rather than formed spontaneously from a precursor during extraction, would require further investigation, for example, through isotopic labeling studies.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₉H₁₈O₁₀
Alogp 0.88
Topological Polar Surface Area (TopoPSA) 162.98 Ų
Hydrogen Bond Donors 5
Hydrogen Bond Acceptors 10
Rotatable Bond Count 4
Aromatic Ring Count 2

Data sourced from public chemical databases. mdpi.com

Table 2: Chemical Compounds Mentioned in the Article

Compound Name Class/Family
This compound Flavanone
Anthocyanidins Flavonoid
Chalcones Flavonoid
Dihydroflavonols Flavonoid
Flavanones Flavonoid
Flavonols Flavonoid
Kaempferol Flavonol
Quercetin (B1663063) Flavonol
Podophyllotoxin Lignan
Podoverine A Lignan
8,2'-diprenyl quercetin 3-methyl ether Flavonol

Biosynthetic Pathways and Precursor Analysis of Erigeroflavanone

General Flavanone (B1672756) Biosynthesis in Plants

The biosynthesis of flavanones, a subclass of flavonoids, is a well-characterized process in plants that involves the convergence of two major metabolic pathways. ontosight.ai These secondary metabolites are constructed from a C6-C3-C6 carbon skeleton, where different pathways contribute distinct parts of the final structure. researchgate.netwhiterose.ac.uk

The foundational structure of flavanones is derived from two primary biosynthetic routes: the shikimate pathway and the acetate-malonate (or polyketide) pathway. researchgate.netnih.govresearchgate.netsci-hub.se

Shikimate Pathway : This pathway is responsible for producing the aromatic amino acid L-phenylalanine from the primary metabolites phosphoenolpyruvate (B93156) (PEP) and D-erythrose-4-phosphate (E4P). frontiersin.org Phenylalanine serves as the precursor for the B-ring and the three-carbon bridge (C3) of the C6-C3-C6 flavonoid skeleton. researchgate.netwhiterose.ac.uknih.gov A series of enzymatic reactions converts phenylalanine into 4-coumaroyl-CoA, which is a key intermediate that enters the flavonoid-specific pathway. ontosight.aifrontiersin.org

Acetate-Malonate Pathway : This pathway provides the building blocks for the A-ring of the flavanone structure. researchgate.netwhiterose.ac.uknih.gov The starting molecule is acetyl-CoA, which is carboxylated to form malonyl-CoA. nih.gov Three molecules of malonyl-CoA are required for the formation of the A-ring. ontosight.ainih.gov The production of malonyl-CoA in the cytosol is considered an essential step for flavonoid biosynthesis. nih.gov

The convergence of these two pathways marks the entry point into the specific flavonoid biosynthetic cascade. nih.gov

The formation of the characteristic flavanone scaffold is catalyzed by a sequence of specific enzymes that act on the precursors supplied by the shikimate and acetate-malonate pathways.

Chalcone (B49325) Synthase (CHS) : This is the first and one of the most crucial enzymes specific to the flavonoid pathway. frontiersin.org CHS catalyzes the sequential condensation of one molecule of p-coumaroyl-CoA (from the shikimate pathway) with three molecules of malonyl-CoA (from the acetate (B1210297) pathway). ontosight.ainih.gov This reaction forms a C15 intermediate known as a chalcone, specifically naringenin (B18129) chalcone. nih.gov

Chalcone Isomerase (CHI) : Following its synthesis, the chalcone intermediate undergoes a stereospecific intramolecular cyclization reaction. ontosight.ai This isomerization is catalyzed by chalcone isomerase (CHI), which closes the heterocyclic C-ring to form the flavanone core structure. ontosight.ainih.govbiotech-asia.org The product of this reaction, using naringenin chalcone as a substrate, is the flavanone (2S)-naringenin. researchgate.net

(2S)-Naringenin is a central intermediate from which various other flavonoid classes are derived through the action of modifying enzymes such as hydroxylases, reductases, and transferases. frontiersin.orgbiotech-asia.org

Table 1: Key Enzymes and Intermediates in General Flavanone Biosynthesis

Precursor PathwayKey Precursor(s)EnzymeIntermediate ProductFinal Product (Core Flavanone)
Shikimate PathwayL-PhenylalaninePhenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), 4-Coumarate:CoA ligase (4CL)p-Coumaroyl-CoA(2S)-Naringenin
Acetate-Malonate PathwayAcetyl-CoAAcetyl-CoA carboxylase (ACC)Malonyl-CoA
Flavonoid Pathwayp-Coumaroyl-CoA + 3x Malonyl-CoAChalcone Synthase (CHS)Naringenin Chalcone
Flavonoid PathwayNaringenin ChalconeChalcone Isomerase (CHI)(2S)-Naringenin

Mechanistic Overview of the Acetate-Malonate and Shikimate Pathways

Hypothetical Biosynthetic Routes to the Specific 2,3-Dioxygenated Structure of Erigeroflavanone

This compound is a rare natural product characterized by its 2,3-dioxygenated flavanone structure. researchgate.net The biosynthesis of such a molecule requires additional oxidative steps beyond the formation of the basic flavanone scaffold. While the precise pathway has not been fully elucidated, a hypothetical route can be proposed based on known enzymatic reactions in flavonoid metabolism.

It is noted in the literature that some 2,3-dioxygenated flavanones may be artificial products generated during the extraction and isolation process from plant materials. researchgate.net However, assuming a natural biosynthetic origin, the formation would likely involve dioxygenase enzymes.

A key enzyme in the diversification of flavanones is Flavanone 3-hydroxylase (F3H) , also known as flavanone 3β-hydroxylase. frontiersin.orgmdpi.com F3H is a 2-oxoglutarate-dependent dioxygenase (2-ODD) that catalyzes the stereospecific 3β-hydroxylation of (2S)-flavanones to produce (2R,3R)-dihydroflavonols. frontiersin.orguniprot.orgnih.gov For instance, F3H converts (2S)-naringenin into dihydrokaempferol (B1209521) (DHK) and (2S)-eriodictyol into taxifolin (B1681242) (dihydroquercetin). mdpi.comuniprot.org This C-3 hydroxylation is a critical branching point leading to flavonols and anthocyanins. researchgate.net

The precursor to this compound is likely a flavanone such as eriodictyol (B191197), which has the required dihydroxylation pattern on the B-ring. The unique structure of this compound, featuring oxygenation at both the C-2 and C-3 positions, suggests the action of one or more highly specific hydroxylases or dioxygenases that can act upon the flavanone core. The presence of an ethoxy group at C-2 in the reported structure of this compound further complicates the biosynthetic picture, suggesting a potential transferase activity, although this could also be an artifact of extraction with ethanol (B145695). researchgate.net The formation of the C-3 oxygenation is likely catalyzed by an F3H-like enzyme. The mechanism for the C-2 oxygenation is less clear and represents a rare modification in flavonoid biosynthesis.

Molecular and Genetic Studies Related to this compound Biogenesis (if identified)

Currently, there is a lack of specific molecular and genetic studies in the scientific literature that focus directly on the biogenesis of this compound. Research into the genetic control of flavonoid biosynthesis has largely concentrated on major, widely distributed flavonoids like anthocyanins and flavonols in model plants and crops. frontiersin.orgnih.govnih.gov

While genes for the core flavonoid pathway enzymes (such as CHS, CHI, and F3H) have been identified and characterized in numerous plant species, including Camellia sinensis and Arabidopsis thaliana, no studies have specifically linked a particular gene or enzyme to the unique 2,3-dioxygenation pattern of this compound. frontiersin.orgmdpi.com Future research, potentially involving transcriptomic analysis of Erigeron annuus tissues actively producing this compound, could identify candidate genes, particularly those encoding for novel dioxygenases or hydroxylases, responsible for its formation.

In Planta Localization and Regulatory Mechanisms of this compound Biosynthesis

This compound has been isolated from the flowers of the annual fleabane, Erigeron annuus. scribd.comebi.ac.ukkorseaj.org In E. annuus flowers, flavanones are the dominant class of phenolic compounds. mdpi.com Studies on the localization of flavonoids in these flowers suggest that they are concentrated in the surface tissues. researchgate.neten.dp.ua This localization is believed to serve dual functions: providing protection against harmful UV radiation and acting as a visual attractant for pollinators. researchgate.neten.dp.uaresearchgate.net

The regulatory mechanisms governing the specific biosynthesis of this compound have not been documented. However, the general regulation of the flavonoid pathway is known to be controlled at the transcriptional level by complexes of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. These transcription factors work in concert to activate the structural genes (like CHS, CHI, F3H) of the pathway in response to developmental cues and environmental stimuli, such as light, UV radiation, and stress. frontiersin.org It is plausible that the biosynthesis of this compound in Erigeron annuus flowers is under similar transcriptional control, with specific MYB or bHLH factors potentially regulating the expression of the genes responsible for its unique structural modifications.

Synthetic Approaches and Derivatization Strategies for Erigeroflavanone and Analogues

Total Synthesis Endeavors for the Erigeroflavanone Core Structure

The total synthesis of a natural product serves as a definitive confirmation of its structure and provides a renewable source for biological studies, independent of natural availability. organic-chemistry.org While specific literature detailing a completed total synthesis of this compound is not prominent, established methodologies for constructing the fundamental flavanone (B1672756) skeleton are well-documented. A common and effective strategy involves the Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde (B42025) to form a chalcone (B49325), which then undergoes an intramolecular Michael addition to yield the flavanone core.

For this compound, a plausible retrosynthetic analysis would disconnect the molecule into two key aromatic synthons: a highly substituted acetophenone (B1666503) derivative for the A-ring and a substituted benzaldehyde for the B-ring.

Table 1: General Strategy for Flavanone Core Synthesis

Step Reaction Name Description
1 Claisen-Schmidt Condensation A substituted 2'-hydroxyacetophenone is reacted with a substituted benzaldehyde under basic or acidic conditions to form an intermediate chalcone.
2 Intramolecular Michael Addition The chalcone undergoes acid- or base-catalyzed cyclization to form the characteristic heterocyclic C-ring of the flavanone skeleton. scribd.com

The primary challenge in the total synthesis of this compound lies in the precise control of the oxidation pattern on both the A and C rings.

Semi-synthetic Modifications and Analog Generation from Related Flavanones

Given the complexity of a total synthesis, semi-synthesis from more abundant, structurally related natural products presents a more direct route to this compound and its analogs. londonmet.ac.uk Common flavanones such as naringenin (B18129) or eriodictyol (B191197), which share the basic C6-C3-C6 skeleton, can serve as ideal starting materials. This approach, sometimes termed "diverted total synthesis," leverages the existing stereochemistry and core structure provided by nature. wikipedia.org

The conversion of a precursor like eriodictyol to this compound would necessitate a series of targeted chemical transformations. These would include enzymatic or chemical hydroxylation at the C-2 and C-3 positions and selective methylation of the C-7 hydroxyl group.

Table 2: Comparison of this compound with Potential Semi-Synthetic Precursors

Compound A-Ring Substitution B-Ring Substitution C-Ring Substitution
Eriodictyol 5,7-dihydroxy 3',4'-dihydroxy 2,3-dihydro
Naringenin 5,7-dihydroxy 4'-hydroxy 2,3-dihydro

| This compound | 5-hydroxy, 7-methoxy | 3',4'-dihydroxy | 2,3-dihydroxy |

This semi-synthetic approach is not only efficient for producing this compound itself but is also highly adaptable for creating a library of analogs by varying the reagents used for hydroxylation, methylation, or other modifications.

Chemical Derivatization Strategies for Enhanced Biological Investigation

Targeted Functional Group Modifications for Structure-Activity Relationship Profiling

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify which parts of a molecule are responsible for its biological effects. gardp.orgwikipedia.org By systematically modifying the functional groups of this compound, researchers can map its pharmacophore and design new analogs with improved potency or selectivity. frontiersin.org

Key targets for modification on the this compound scaffold include:

A-Ring Hydroxyl and Methoxy (B1213986) Groups: The C-5 hydroxyl and C-7 methoxy groups can be altered to probe their roles in receptor binding or membrane permeability. Converting the C-5 hydroxyl to a methoxy group or vice-versa would clarify the importance of this hydrogen bond donor.

B-Ring Catechol Moiety: The 3' and 4' hydroxyl groups are prime candidates for modification. Esterification or etherification of these groups can modulate the compound's antioxidant potential and lipophilicity.

C-Ring Diol: The unique 2,3-dihydroxy pattern is a critical feature. Derivatization of these hydroxyls, for instance, through acylation or glycosylation, would provide significant insight into their contribution to the observed biological activity. nih.gov

Table 3: Potential Derivatizations for SAR Studies of this compound

Target Functional Group Proposed Modification Rationale for Investigation
C-5 Hydroxyl Methylation (to methoxy) Assess the role of the hydrogen bond donating capability.
C-7 Methoxy Demethylation (to hydroxyl) Determine the effect of a hydrogen bond donor at this position.
C-3' and C-4' Hydroxyls Acylation or Alkylation Modulate lipophilicity and antioxidant activity.

Strategies for Improving Analytical Detectability and Stability

Effective biological investigation requires robust analytical methods and a compound that is stable under experimental conditions.

Improving Analytical Detectability: The detection of flavonoids in complex biological matrices can be challenging. For methods like liquid chromatography-mass spectrometry (LC-MS), derivatization can improve performance. Strategies include:

Meticulous Sample Preparation: Techniques like Solid-Phase Extraction (SPE) can reduce matrix effects and concentrate the analyte, improving the signal-to-noise ratio. organomation.com

Ionization Enhancement: Fine-tuning mass spectrometry source parameters (e.g., spray voltage, gas flows) or introducing a chemical tag that ionizes more readily can significantly boost signal intensity. organomation.com

Table 4: Strategies for Enhancing Analytical Detection

Strategy Technique Expected Outcome
Sample Preparation Solid-Phase Extraction (SPE) Reduced sample complexity and interference. organomation.com
Chromatographic Optimization Use of high-resolution columns Better separation from interfering compounds.

Improving Chemical Stability: The stability of a compound is crucial for accurate biological testing. acs.org Flavonoids, particularly those with catechol B-rings, can be susceptible to oxidation.

pH Control: Maintaining an appropriate pH in solutions can prevent degradation. scribd.com

Structural Modification: Potentially labile groups can be protected. For example, the catechol B-ring could be converted to a more stable derivative, such as a methylenedioxy analog, or hydroxyl groups could be acylated to form prodrugs that are more stable and release the active compound in situ. Rational catalyst design and engineering can also promote stability. researchgate.net

Mechanistic Investigations of Erigeroflavanone S Biological Activities

Molecular Mechanisms of Protein Glycation Inhibition by Erigeroflavanone

Protein glycation is a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, which leads to the formation of Advanced Glycation End-products (AGEs). frontiersin.orgmdpi.com The accumulation of AGEs is implicated in the pathology of several diseases, including diabetic complications. e-dmj.org this compound, a flavanone (B1672756) isolated from Erigeron annuus, has demonstrated notable inhibitory activity against protein glycation. acs.org The mechanisms underlying this inhibition are multifaceted, involving interference with multiple stages of the glycation process and leveraging its inherent antioxidant properties. researchgate.netacs.org

The formation of AGEs proceeds primarily through the Maillard reaction, a complex cascade that begins with the formation of a reversible Schiff base from a reducing sugar and a protein's amino group. frontiersin.orgmdpi.com This base rearranges to form a more stable Amadori product. e-dmj.org Subsequent degradation, oxidation, and rearrangement of Amadori products generate highly reactive dicarbonyl compounds, such as methylglyoxal (B44143) (MGO), glyoxal (B1671930) (GO), and 3-deoxyglucosone (B13542) (3-DG). frontiersin.orgnih.gov These intermediates are potent cross-linking agents that react with proteins to form irreversible AGEs. frontiersin.org

This compound interferes with this pathway through several proposed mechanisms:

Free Radical Scavenging: The glycation process is closely linked with oxidative stress, where the oxidation of sugars and Amadori products generates free radicals that accelerate AGE formation. frontiersin.orgmdpi.com Flavonoids like this compound possess significant antioxidant capabilities, allowing them to scavenge these free radicals. researchgate.net This antioxidant action is considered a primary mechanism for its anti-glycation effects, as it inhibits the oxidative steps crucial for the progression to AGEs. acs.org

Trapping of Dicarbonyl Intermediates: A key strategy for inhibiting AGE formation is the trapping of reactive dicarbonyl species like MGO. mdpi.comnih.gov While not directly demonstrated for this compound itself, many phenolic compounds are effective at capturing these intermediates, preventing them from reacting with proteins. mdpi.com Given its structure, it is plausible that this compound shares this trapping capability.

Inhibition of Amadori Product Formation: Some anti-glycation agents work at the initial stages by preventing the addition of sugars to proteins, thereby blocking the formation of Amadori products. researchgate.net

Studies on extracts from Erigeron annuus, the natural source of this compound, have confirmed a significant ability to inhibit the formation of fluorescent AGEs, supporting the compound's role in disrupting these pathways. researchgate.net

Aldose reductase is a key enzyme in the polyol pathway, which converts glucose to sorbitol. plos.org Under hyperglycemic conditions, hyperactivity of this pathway contributes to the development of diabetic complications, partly through the generation of metabolic stress. e-dmj.org Aldose reductase is a well-established therapeutic target for managing these complications. nih.gov

This compound has been identified as a potent inhibitor of aldose reductase. acs.orgresearchgate.net Research has quantified this inhibitory activity, demonstrating its potential to modulate the polyol pathway. The inhibition of aldose reductase by this compound not only helps in mitigating diabetic complications by reducing sorbitol accumulation but may also indirectly affect AGE formation, as the polyol pathway can contribute to the production of AGE precursors. e-dmj.org

Inhibitory Activity of this compound on Rat Lens Aldose Reductase (RLAR)
CompoundTarget EnzymeIC₅₀ (μM)
This compoundAldose Reductase1.5

IC₅₀ represents the concentration of the compound required to inhibit 50% of the enzyme's activity. Data derived from studies on this compound. acs.org

Interaction with Advanced Glycation End-product (AGE) Formation Pathways

Cellular and Subcellular Modulatory Effects of this compound

Beyond its direct molecular interactions, this compound exerts protective effects at the cellular level, primarily by counteracting oxidative stress and modulating key signaling pathways involved in cell survival and inflammatory responses.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, can lead to cellular damage and death. nih.govmdpi.com this compound has demonstrated significant cytoprotective effects in cultured mouse mesangial cells subjected to hydrogen peroxide (H₂O₂), a potent oxidative stress inducer. nih.gov

The primary mechanism of this protection is its antioxidant action. nih.gov Pretreatment with this compound was shown to dose-dependently attenuate the decrease in cell viability caused by H₂O₂. nih.gov This protective effect is directly linked to its ability to reduce the formation of intracellular ROS. nih.gov By neutralizing these damaging species, this compound helps preserve cellular integrity and function in the face of oxidative insults. nih.govresearchgate.net

Cytoprotective Effects of this compound on Hydrogen Peroxide (H₂O₂)-Treated Mesangial Cells
Experimental ConditionObserved Effect of this compound PretreatmentReference
H₂O₂-induced decrease in cell viabilityAttenuated the decrease in cell viability nih.gov
H₂O₂-induced formation of intracellular ROSSignificantly reduced ROS formation in a dose-dependent manner nih.gov
H₂O₂-induced activation of Caspase-3Inhibited activation nih.gov

This compound's protective effects are also mediated by its ability to modulate specific intracellular signaling pathways that are activated by oxidative stress. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway: Oxidative stress is known to activate several MAPK pathways, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK, which can lead to inflammation and apoptosis. mdpi.com Studies have shown that this compound pretreatment effectively inhibits the H₂O₂-induced phosphorylation (activation) of JNK, ERK, and p38 in mesangial cells. nih.gov By blocking these pro-apoptotic signals, this compound promotes cell survival.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway: The Keap1-Nrf2 signaling pathway is a master regulator of the cellular antioxidant response. frontiersin.orgnih.gov Under oxidative stress, Nrf2 is activated and translocates to the nucleus, where it induces the expression of numerous cytoprotective genes encoding antioxidant and detoxification enzymes. mdpi.com While direct evidence linking this compound to Nrf2 activation has not been explicitly reported, the activation of this pathway is a common mechanism for the antioxidant effects of many flavonoids and polyphenols. drugtargetreview.com It represents a highly plausible pathway through which this compound upregulates cellular defenses against oxidative damage.

Cytoprotective Mechanisms against Oxidative Stress-Induced Cellular Damage

Interactions with Biological Macromolecules and Ligand-Target Dynamics

The biological activity of a small molecule like this compound is fundamentally dependent on its physical interactions with biological macromolecules, primarily proteins. nih.gov These interactions, which can be covalent or non-covalent, are governed by the principles of ligand-target dynamics. researchgate.netnih.gov

The interaction between polyphenols and proteins typically involves a combination of hydrogen bonds and hydrophobic interactions. researchgate.net The specific structure of this compound allows it to fit into the binding pockets of target proteins, leading to the modulation of their function.

A confirmed molecular target of this compound is the enzyme aldose reductase. acs.org The inhibition of this enzyme implies a direct binding event. Drawing parallels from structural studies of other inhibitors bound to aldose reductase, it is highly probable that this compound binds at or near the enzyme's active site. nih.gov This binding prevents the substrate (e.g., glucose) from accessing the catalytic machinery, thus inhibiting the enzyme's function.

Structure Activity Relationship Sar Studies of Erigeroflavanone

Identification of Critical Structural Features for Glycation and Aldose Reductase Inhibitory Potency

Erigeroflavanone, a novel 2,3-dioxygenated flavanone (B1672756) isolated from the flowers of Erigeron annuus, has demonstrated notable inhibitory activity against both protein glycation and aldose reductase. nih.govacs.orgresearchgate.net The unique structural characteristics of this compound are believed to be key to its biological functions.

Detailed spectroscopic analysis has revealed the intricate structure of this compound, which includes a flavanone core with distinctive oxygenation patterns. researchgate.net The inhibitory effects of flavonoids on aldose reductase and glycation are often linked to the number and position of hydroxyl groups on their A and B rings. researchgate.net For instance, studies on various flavonoids have shown that the presence of free hydroxyl groups at specific positions, such as C-7 on the A ring and positions on the B ring, can significantly contribute to their antiglycation and aldose reductase inhibitory activities. researchgate.net While specific SAR studies exclusively on this compound are limited, the general principles derived from flavonoid research suggest that its hydroxyl and oxygenated moieties are critical for its observed inhibitory potency.

The table below summarizes the inhibitory activities of this compound and related compounds isolated from Erigeron annuus against rat lens aldose reductase (RLAR) and advanced glycation end products (AGEs).

CompoundInhibition of RLAR IC₅₀ (μM)Inhibition of AGEs IC₅₀ (μM)
This compound15.310.2
Quercetin (B1663063)2.520.5
Luteolin1.835.4
Kaempferol8.9>100
Apigenin12.1>100
Aminoguanidine (Positive Control)-961

Data sourced from studies on compounds isolated from Erigeron annuus. nih.govvup.sk

Comparative Analysis of this compound's SAR with Other Flavanones and Polyphenolic Compounds

When comparing the SAR of this compound with other flavanones and polyphenolic compounds, several key differences and similarities emerge that help to contextualize its biological activity.

Flavonoids, as a broad class, are known for their potential to inhibit aldose reductase and glycation. researchgate.net The inhibitory potency is often correlated with the hydroxylation pattern of the A and B rings. researchgate.net For example, flavones have been reported to be more potent inhibitors of advanced glycation end products (AGEs) formation compared to flavonols, flavanones, and isoflavones. researchgate.net Specifically, the presence of hydroxyl groups at the 3'-, 4'-, 5-, and 7-positions tends to enhance inhibitory activity. scispace.com Conversely, methylation or glycosylation of these hydroxyl groups often leads to a reduction in activity. researchgate.netscispace.com

Flavonoid ClassGeneral Activity against AGEsKey Structural Features for Activity
FlavonesGenerally strongIncreased number of hydroxyl groups at 3'-, 4'-, 5-, and 7-positions. researchgate.netscispace.com
FlavonolsVariableGlycosylation at the 3-hydroxyl group can increase activity. researchgate.net
FlavanonesVariableThe 2,3-double bond in flavones and flavonols, absent in flavanones, can influence activity. scribd.com
IsoflavonesGenerally weakerGlycosylation at the 7-hydroxyl group can reduce activity. researchgate.net

Computational Approaches in this compound SAR Elucidation (e.g., Quantitative Structure-Activity Relationship (QSAR) modeling)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for elucidating the SAR of bioactive compounds like this compound. oncodesign-services.comjocpr.com QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity, which can then be used to predict the activity of novel molecules. jocpr.com

While specific QSAR studies on this compound are not extensively documented, the general methodology can be applied. nih.gov Such a study would involve:

Data Collection: Compiling a dataset of flavanones and related polyphenols with their measured inhibitory activities against aldose reductase and glycation. nih.gov

Descriptor Calculation: Generating a wide range of molecular descriptors for each compound that quantify various aspects of their structure (e.g., steric, electronic, and hydrophobic properties). researchgate.net

Model Development: Using statistical methods like partial least squares (PLS) or machine learning algorithms such as support vector machines (SVM) and random forest (RF) to build a predictive model. nih.gov

Validation: Rigorously validating the model's predictive power using internal and external validation techniques. researchgate.net

These computational models can provide insights into the key structural features driving the inhibitory activity of this compound and guide the design of new analogues with enhanced potency. nih.gov The application of such computational approaches can accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising compounds. oncodesign-services.com

Rational Design Principles for Novel this compound Analogues with Enhanced Biological Specificity

The insights gained from SAR and QSAR studies provide a foundation for the rational design of novel this compound analogues with improved biological specificity and potency. nih.gov The goal is to modify the this compound scaffold to enhance its interaction with target enzymes while minimizing off-target effects.

Key principles for the rational design of new analogues could include:

Modification of Hydroxyl Groups: Systematically altering the number and position of hydroxyl groups on the A and B rings to optimize interactions with the active sites of aldose reductase and to enhance antiglycation activity.

Introduction of New Functional Groups: Introducing specific functional groups, such as halogens or small alkyl groups, to probe the steric and electronic requirements of the binding pockets of the target enzymes.

Alterations to the C-ring: Modifying the 2,3-dioxygenated C-ring of this compound to investigate its role in the compound's activity and potentially improve its stability or pharmacokinetic properties.

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres to improve drug-like properties without losing the essential interactions required for biological activity. bindingdb.org

Computational tools like molecular docking can be employed to simulate the binding of designed analogues to the target proteins, providing a virtual screening platform to prioritize candidates for synthesis. This iterative process of design, synthesis, and biological evaluation, guided by SAR principles, is a cornerstone of modern drug discovery. nih.gov

Advanced Analytical Methodologies for Erigeroflavanone Analysis

Chromatographic Techniques for Separation and Quantification in Complex Mixtures

Chromatographic methods are central to the analysis of Erigeroflavanone, providing the necessary separation from other structurally similar compounds often present in natural extracts and biological samples.

High-Performance Liquid Chromatography (HPLC) Coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of flavonoids like this compound. researchgate.net When coupled with a Diode Array Detector (DAD), it allows for the simultaneous monitoring of absorbance at multiple wavelengths, which is particularly useful for identifying and quantifying phenolic compounds that exhibit characteristic UV-Vis spectra. nih.govmeasurlabs.com The DAD provides spectral information that can aid in the tentative identification of compounds by comparing their UV spectra with those of known standards.

For more definitive identification and enhanced sensitivity, HPLC systems are often coupled with a Mass Spectrometry (MS) detector. researchgate.net HPLC-MS combines the powerful separation capabilities of HPLC with the mass-analyzing capabilities of MS, which provides information about the molecular weight and structure of the analyte. researchgate.net This hyphenated technique is highly selective and sensitive, making it suitable for analyzing complex mixtures. mdpi.com The use of atmospheric pressure ionization techniques, such as electrospray ionization (ESI), has made the coupling of HPLC and MS a routine and robust application for flavonoid analysis. researchgate.net

A typical HPLC-DAD-MS method for the analysis of phytoestrogens, including flavanones, might involve a reversed-phase C18 column with a gradient elution using a mobile phase consisting of acidified water and an organic solvent like methanol (B129727) or acetonitrile. mdpi.com The DAD can be set at various wavelengths, such as 280 nm, which is common for flavanones, to detect and quantify the separated compounds. researchgate.netupdatepublishing.com The MS detector, operating in either full scan or selected ion monitoring (SIM) mode, provides mass-to-charge ratio (m/z) data, confirming the identity of this compound and other co-eluting compounds. nih.gov

Table 1: Example HPLC Parameters for Flavonoid Analysis

ParameterValue/Description
Column Reversed-phase C18, 3.0 mm x 150 mm, 3.5 µm
Mobile Phase A Water with 0.025% formic acid
Mobile Phase B Methanol/acetonitrile (80:20, v/v) with 0.025% formic acid
Flow Rate 0.6 mL/min
Gradient 35-40% B at 5 min, 100% B at 16 min, return to 35% B at 19 min
DAD Wavelengths 216, 260, 280, 290, 340 nm
Injection Volume 50 µL

This table presents a hypothetical set of parameters based on common practices in flavonoid analysis and does not represent a specific analysis of this compound. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Phenolic Profiling and Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced tandem version, LC-MS/MS, are indispensable tools for comprehensive phenolic profiling and the identification of metabolites in complex samples. mdpi.com These techniques offer high accuracy and confidence in the identification of analytes. nih.gov LC-MS is particularly valuable for identifying unknown compounds in natural product extracts where reference standards may not be available. updatepublishing.comnih.gov The process involves comparing the retention times and mass spectral data of unknown peaks with those of authentic standards or with data from scientific literature. nih.gov

In phenolic profiling studies, LC-MS can identify a wide range of compounds, including various classes of flavonoids, phenolic acids, and their derivatives, from a single chromatographic run. updatepublishing.commdpi.com For instance, a study on Piper species identified thirteen different phenolic compounds, including hydroxybenzoic acids, hydroxycinnamic acids, and flavonoids, using LC-MS analysis. updatepublishing.com

The identification of metabolites of this compound is also achievable with LC-MS. After administration or in vitro metabolism studies, samples can be analyzed to detect new peaks that correspond to potential metabolites. The mass shift from the parent compound can suggest metabolic transformations such as hydroxylation, glucuronidation, or sulfation. Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS), which involves isolating the metabolite ion and fragmenting it to obtain characteristic fragmentation patterns.

Table 2: Common Phenolic Classes Identified by LC-MS in Plant Extracts

Phenolic ClassExample Compounds
Flavonoids Luteolin-8-C-glucoside, Apigenin, Kaempferol-5-glucoside
Hydroxybenzoic Acids Syringic acid, Protocatechuic acid, Salicylic acid
Hydroxycinnamic Acids Caffeic acid, Ferulic acid, p-Coumaric acid
Phenolic Aldehydes Vanillin

This table provides examples of phenolic compounds identified in various plant extracts using LC-MS and is for illustrative purposes. updatepublishing.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis and Mixture Deconvolution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for both qualitative and quantitative analysis of chemical compounds. nih.gov Quantitative NMR (qNMR) is particularly advantageous as it can be a standard-free quantification method, relying on the principle that the signal intensity is directly proportional to the number of nuclei contributing to the signal under proper experimental conditions. researchgate.netblogspot.com This makes it a valuable tool for determining the purity of substances and for the quantitative analysis of complex mixtures. researchgate.netblogspot.com

For complex mixtures where signal overlap is a significant issue in one-dimensional (1D) ¹H NMR spectra, two-dimensional (2D) NMR techniques can provide the necessary resolution to quantify individual components. europeanpharmaceuticalreview.com Techniques like ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can disperse the overlapping proton signals into a second dimension based on the chemical shifts of the attached carbon atoms, facilitating more accurate quantification. europeanpharmaceuticalreview.comnih.gov

Furthermore, advanced data processing techniques like deconvolution can be applied to NMR spectra to separate overlapping signals. blogspot.com Global Spectral Deconvolution (GSD) is a method that models the experimental lineshapes to resolve individual resonances within a crowded spectral region. blogspot.com This is particularly useful for the accurate quantitative analysis of components in complex mixtures like natural product extracts. blogspot.comnih.gov

Method Validation and Quality Assurance in this compound Research

Analytical method validation is a critical process in pharmaceutical and chemical analysis, ensuring that a developed method is suitable for its intended purpose. particle.dkijprajournal.com The validation process provides documented evidence that the method is reliable, reproducible, and accurate for the quantification of a specific analyte, such as this compound. particle.dk Key validation parameters, as often guided by the International Council for Harmonisation (ICH) guidelines, include specificity, accuracy, precision, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness. elementlabsolutions.comeuropa.eu

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. elementlabsolutions.com

Accuracy: The closeness of the test results obtained by the method to the true value. elementlabsolutions.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. elementlabsolutions.com

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. demarcheiso17025.com

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. demarcheiso17025.com

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. elementlabsolutions.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. europa.eu

Quality assurance (QA) in this compound research encompasses all the planned and systematic activities implemented to ensure that the research data are of high quality and that the processes comply with established standards. ergclinical.comjliedu.ch This includes adherence to standard operating procedures (SOPs), proper documentation of all experimental work, and ensuring the integrity of the research from data collection to publication. ergclinical.comsops4ri.eu The principles of QA are integral to generating reliable and defensible scientific findings in any study involving this compound. eqaa.euehea.info

Concluding Remarks and Future Research Perspectives on Erigeroflavanone

Synthesis of Current Academic Understanding and Identified Knowledge Gaps

Erigeroflavanone is a novel 2,3-dioxygenated flavanone (B1672756) that was first isolated from the flowers of Erigeron annuus. researchgate.netacs.org This plant has a history of use in Chinese folk medicine for treating various ailments, including indigestion, epidemic hepatitis, and diabetes. researchgate.net Phytochemical analyses of E. annuus have revealed a rich composition of bioactive compounds, with flavanones being a dominant class in the flowers. researchgate.net

The primary known biological activities of this compound are its inhibitory effects on protein glycation and aldose reductase. researchgate.netacs.orgscribd.com These activities suggest its potential as a therapeutic agent for diabetic complications. researchgate.net Advanced glycation end products (AGEs) are implicated in the development of these complications, and this compound has shown inhibitory activity against their formation. acs.orgresearchgate.net

Despite these initial findings, significant knowledge gaps exist. While the inhibitory activities are established, the precise mechanisms of action at the molecular level are not fully understood. Furthermore, the in vivo efficacy and pharmacokinetic profile of this compound have yet to be thoroughly investigated. The full spectrum of its biological activities also remains largely unexplored. While research has been conducted on various compounds from E. annuus, specific and extensive studies focused solely on this compound are limited. koreascience.krjst.go.jp

Emerging Research Avenues for this compound and its Derivatives

Future research on this compound and its derivatives is poised to expand into several promising areas. A primary focus will be on the synthesis of various derivatives to explore their structure-activity relationships. nih.govmdpi.comnih.gov By modifying the core structure of this compound, it may be possible to enhance its potency and selectivity as an inhibitor of protein glycation and aldose reductase.

Another critical research avenue is the investigation of other potential therapeutic applications. Given that flavonoids, as a class, exhibit a wide range of biological activities including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties, it is plausible that this compound and its derivatives may also possess such activities. nih.govmdpi.comtaylorandfrancis.com Exploring these possibilities could broaden the therapeutic potential of this compound. For instance, the development of non-natural flavanones has already shown promise in creating antimicrobial agents. plos.org

The potential for this compound to mitigate diabetic complications, such as cataracts, presents another important research direction. scribd.comvup.sk Further studies are needed to confirm its efficacy in preventing or slowing the progression of such conditions.

Methodological Advancements and Their Impact on this compound Research

Recent methodological advancements in chemical synthesis and analysis will significantly impact future research on this compound. Innovations in synthetic organic chemistry, such as the use of ionic liquids as a green and efficient medium, could facilitate the synthesis of this compound and its derivatives in higher yields and purity. wisdomlib.org Asymmetric synthesis techniques are also becoming more sophisticated, which is crucial for producing specific stereoisomers of flavanones, as biological activity is often stereospecific. sioc-journal.cn

Advances in spectroscopic techniques, including various forms of nuclear magnetic resonance (NMR) and mass spectrometry, will continue to be vital for the structural elucidation of new derivatives and for studying their interactions with biological targets. wisdomlib.org Furthermore, the development of high-throughput screening methods will allow for the rapid evaluation of the biological activities of a large number of this compound derivatives, accelerating the discovery of lead compounds. nih.gov

Computational methods, such as molecular docking and molecular dynamics simulations, can provide insights into the binding modes of this compound with its target enzymes, guiding the rational design of more potent inhibitors.

Conceptual Challenges and Opportunities in Flavanone Chemistry and Chemical Biology Research

The field of flavanone chemistry and chemical biology faces both challenges and exciting opportunities. One of the primary challenges is the often-low natural abundance of specific flavanones like this compound, which makes their isolation for extensive research difficult. sioc-journal.cn This highlights the importance of developing efficient synthetic routes. taylorandfrancis.comsioc-journal.cn

Another challenge lies in understanding the complex pharmacology of flavonoids, including their metabolism, bioavailability, and potential for drug interactions. nih.govoup.com Overcoming the poor water solubility of many flavonoids is also a significant hurdle for their development as therapeutic agents. plos.org

However, these challenges also present opportunities. The vast chemical diversity of flavonoids provides a rich source for drug discovery. nih.gov There is a growing interest in the synergistic effects of flavonoids with other compounds, which could lead to the development of more effective combination therapies. The role of flavonoids in plant-microbe interactions and soil health is another burgeoning area of research with significant agricultural implications. oup.commdpi.com The development of novel drug delivery systems, such as nanoparticles, holds promise for improving the bioavailability of flavanones. nih.gov

The study of this compound is emblematic of the broader opportunities within flavonoid research. It serves as a starting point for the discovery and development of new therapeutic agents, while also posing fundamental questions that drive innovation in synthetic chemistry, analytical methods, and chemical biology. en.dp.uaresearchgate.net

Q & A

Q. What are the standard protocols for isolating and characterizing Erigeroflavanone from natural sources?

this compound is typically isolated using solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. Structural characterization relies on spectroscopic methods: nuclear magnetic resonance (NMR) for stereochemical analysis (e.g., distinguishing 2S,3R configurations) and mass spectrometry (MS) for molecular weight confirmation (C₂₂H₂₄O₅, 368.16 g/mol) . Purity is assessed via HPLC with UV detection, often using reference standards from authenticated plant sources like Erigeron annuus flowers .

Q. Which analytical techniques are critical for verifying this compound’s structural integrity and purity in synthetic or natural samples?

Key techniques include:

  • High-resolution mass spectrometry (HR-MS) to confirm molecular formula (C₂₂H₂₄O₅).
  • 1D/2D NMR (e.g., COSY, HSQC) to resolve flavanone backbone signals (e.g., 5,7-dihydroxy substitution patterns).
  • X-ray crystallography for absolute configuration determination if single crystals are obtainable .
  • HPLC-DAD/UV for purity assessment, with thresholds ≥95% for pharmacological studies .

Q. How is this compound’s bioactivity initially screened in vitro?

Common assays include:

  • Enzyme inhibition assays (e.g., α-glucosidase or aldose reductase inhibition, using p-nitrophenyl substrates) to evaluate antidiabetic potential .
  • Antioxidant assays (DPPH or ABTS radical scavenging) to quantify reactive oxygen species (ROS) neutralization.
  • Cell viability assays (MTT or resazurin) in disease-relevant cell lines (e.g., hepatic or neuronal models) .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s inhibition of MAPK3 phosphorylation under oxidative stress?

Experimental designs involve:

  • Cell culture models (e.g., HEK293 or HepG2) treated with hydrogen peroxide (H₂O₂) to induce oxidative stress.
  • Western blotting with phospho-specific MAPK3 (Thr202/Tyr204) antibodies to quantify inhibition efficacy.
  • Kinase activity assays using recombinant MAPK3 to distinguish direct inhibition from upstream signaling modulation .
  • Gene silencing (siRNA) or pharmacological inhibitors to validate pathway specificity (e.g., crosstalk with PI3K/AKT) .

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

Strategies include:

  • Meta-analysis of dose-response curves to identify optimal bioactive concentrations (e.g., IC₅₀ ranges for aldose reductase: 10–50 μM) .
  • Standardization of solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity artifacts).
  • Pharmacokinetic profiling (e.g., plasma protein binding assays) to assess bioavailability differences between in vitro and in vivo models .

Q. What in silico approaches predict this compound’s molecular targets and binding affinities?

Methodologies involve:

  • Molecular docking (AutoDock Vina, Schrödinger) against protein databases (PDB IDs for aldose reductase or MAPK3).
  • Quantitative structure-activity relationship (QSAR) models to correlate substituent effects (e.g., methoxy groups) with activity.
  • Molecular dynamics simulations (GROMACS) to evaluate binding stability over time (≥50 ns trajectories) .

Q. How can researchers ensure reproducibility in this compound’s pharmacological studies?

Best practices include:

  • Detailed experimental protocols in supplementary materials (e.g., exact HPLC gradients, cell passage numbers) .
  • Reference controls (e.g., quercetin for antioxidant assays, aminoguanidine for glycation inhibition).
  • Data transparency via public repositories (e.g., ChEMBL or NPASS for raw bioactivity data) .

Methodological Frameworks

Q. How to apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to this compound research?

  • Feasible : Prioritize studies with accessible plant material (e.g., Erigeron annuus cultivation protocols).
  • Novel : Focus on understudied mechanisms (e.g., epigenetic modulation via HDAC inhibition).
  • Ethical : Adhere to Nagoya Protocol for plant genetic resource use .

Q. What statistical tools are recommended for analyzing this compound’s dose-response data?

Use nonlinear regression (GraphPad Prism) for IC₅₀ calculations, ANOVA for multi-group comparisons, and principal component analysis (PCA) for omics datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.